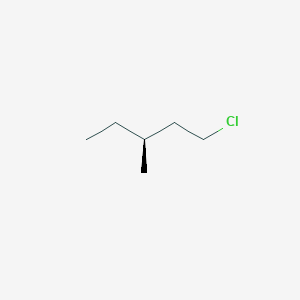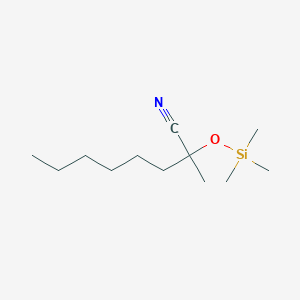
2-Methyl-2-trimethylsilyloxyoctanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-2-(trimethylsilyloxy)octanenitrile is an organic compound with the molecular formula C12H25NOSi. It is characterized by the presence of a nitrile group (-CN) and a trimethylsilyloxy group (-OSi(CH3)3) attached to an octane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(trimethylsilyloxy)octanenitrile typically involves the reaction of 2-methyl-2-hydroxyoctanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:
2-methyl-2-hydroxyoctanenitrile+trimethylsilyl chloride→2-methyl-2-(trimethylsilyloxy)octanenitrile+HCl
The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-methyl-2-(trimethylsilyloxy)octanenitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-2-(trimethylsilyloxy)octanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The trimethylsilyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as halides, alkoxides, or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Compounds with new functional groups replacing the trimethylsilyloxy group.
Applications De Recherche Scientifique
2-methyl-2-(trimethylsilyloxy)octanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in the development of new drugs or bioactive compounds.
Medicine: Explored for its potential therapeutic properties. It may be used in the design of new medications or as a precursor for drug synthesis.
Industry: Utilized in the production of materials with specific properties, such as polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-methyl-2-(trimethylsilyloxy)octanenitrile depends on its specific application and the target molecule. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The trimethylsilyloxy group can enhance the compound’s stability and reactivity, facilitating its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-2-hydroxyoctanenitrile: The precursor in the synthesis of 2-methyl-2-(trimethylsilyloxy)octanenitrile.
2-methyl-2-(trimethylsilyloxy)hexanenitrile: A similar compound with a shorter carbon chain.
2-methyl-2-(trimethylsilyloxy)decanenitrile: A similar compound with a longer carbon chain.
Uniqueness
2-methyl-2-(trimethylsilyloxy)octanenitrile is unique due to its specific combination of functional groups and carbon chain length. The presence of the trimethylsilyloxy group imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
51990-77-3 |
|---|---|
Formule moléculaire |
C12H25NOSi |
Poids moléculaire |
227.42 g/mol |
Nom IUPAC |
2-methyl-2-trimethylsilyloxyoctanenitrile |
InChI |
InChI=1S/C12H25NOSi/c1-6-7-8-9-10-12(2,11-13)14-15(3,4)5/h6-10H2,1-5H3 |
Clé InChI |
JGHCCQPZHAQXLV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C#N)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


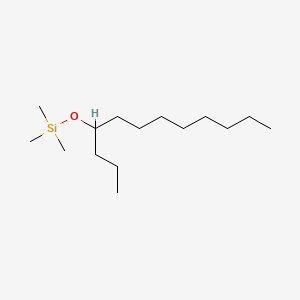
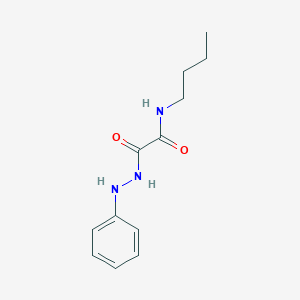
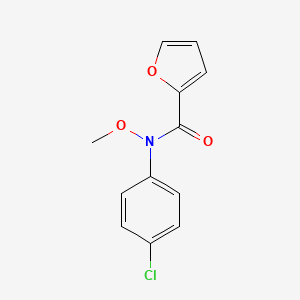


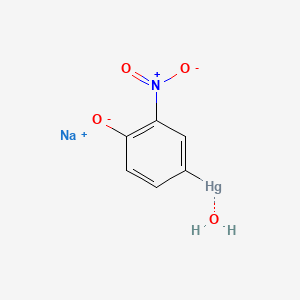
![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)
![Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane](/img/structure/B14658980.png)
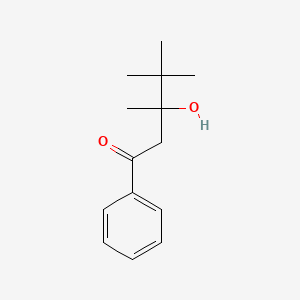
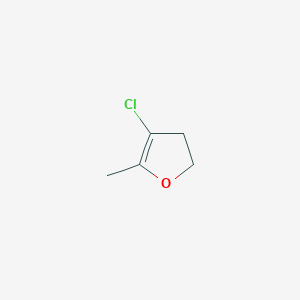
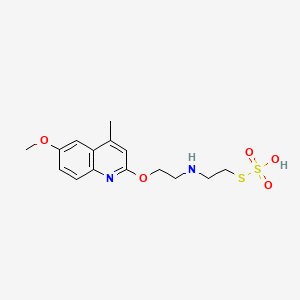
![1-[4-Bromo-3-(trifluoromethyl)phenyl]-2-[4-[2-(diethylamino)ethylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14658991.png)

